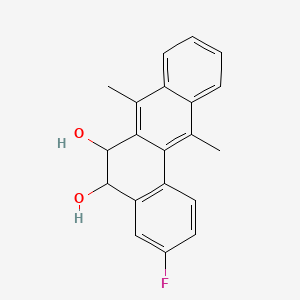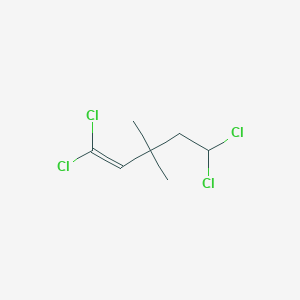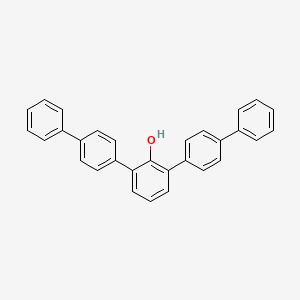![molecular formula C11H25NPbS2 B14407560 Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- CAS No. 86167-36-4](/img/structure/B14407560.png)
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of lead (Pb) in its molecular structure, combined with diethylamino, thioxomethyl, and triethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- typically involves the reaction of lead-based precursors with diethylamino and thioxomethyl reagents under controlled conditions. One common method involves the use of lead (II) nitrate and sodium borohydride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and the implementation of safety measures to handle the toxic nature of lead compounds. The process may also involve purification steps to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of lead.
Substitution: The diethylamino and thioxomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
科学研究应用
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and toxicity.
Medicine: Research is conducted to explore its potential use in medical imaging and as a therapeutic agent, although its toxicity poses significant challenges.
作用机制
The mechanism of action of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- involves its interaction with molecular targets in biological systems. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen atoms in biological molecules is a key factor .
相似化合物的比较
Similar Compounds
Stannane, [[(diethylamino)thioxomethyl]thio]triethyl-: Similar in structure but contains tin (Sn) instead of lead (Pb).
Methane, Silane, Germane: These are group 14 hydrides with similar tetrahedral structures but contain carbon ©, silicon (Si), and germanium (Ge) respectively.
Uniqueness
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners. The lead atom’s larger size and higher atomic number result in different reactivity and stability profiles, making this compound particularly interesting for specialized applications.
属性
CAS 编号 |
86167-36-4 |
|---|---|
分子式 |
C11H25NPbS2 |
分子量 |
442 g/mol |
IUPAC 名称 |
triethylplumbyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C2H5.Pb/c1-3-6(4-2)5(7)8;3*1-2;/h3-4H2,1-2H3,(H,7,8);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
UIZVLGLAZBOVTK-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C(=S)S[Pb](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


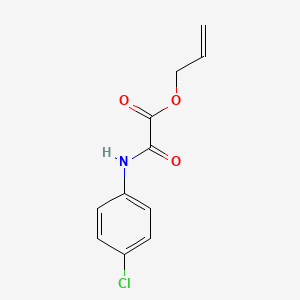
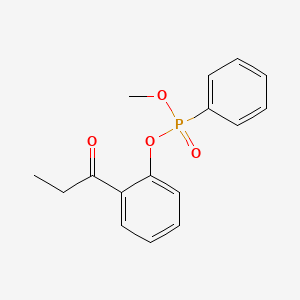
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
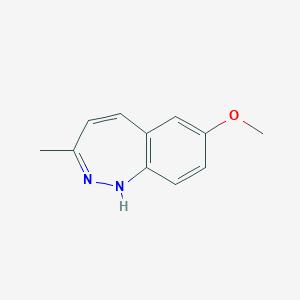

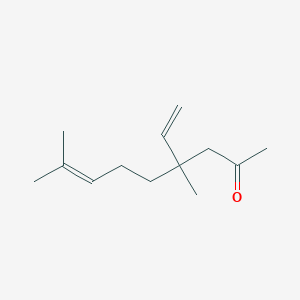

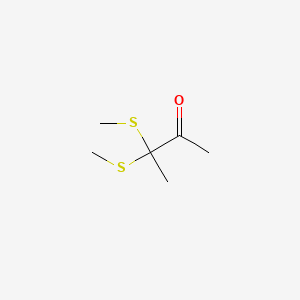
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
